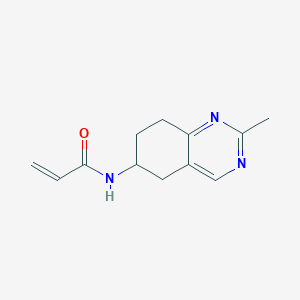
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline ring.
Reduction: This reaction can be used to reduce double bonds or other reducible groups in the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase, inhibiting their activity . These interactions disrupt essential biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide include:
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
2-Methyl-5,6,7,8-tetrahydroquinoxaline: This compound has a similar structure but differs in the nitrogen atom placement within the ring.
Uniqueness
What sets this compound apart is its specific functional groups and the resulting biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a unique and valuable compound in scientific research .
Propiedades
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-10-4-5-11-9(6-10)7-13-8(2)14-11/h3,7,10H,1,4-6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHADMRJOSLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













